

# Spectroscopic Data for 4-(Bromomethyl)heptane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Bromomethyl)heptane

Cat. No.: B182186

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Bromomethyl)heptane** (CAS No. 101654-29-9). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-(Bromomethyl)heptane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data were generated using the NMR predictor at nmrdp.org.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.35	Doublet	2H	-CH <sub>2</sub> Br
1.65	Multiplet	1H	-CH(CH <sub>2</sub> Br)-
1.2-1.4	Multiplet	8H	-CH <sub>2</sub> - (x4)
0.8-0.9	Triplet	6H	-CH <sub>3</sub> (x2)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
45.2	-CH <sub>2</sub> Br
40.1	-CH(CH <sub>2</sub> Br)-
32.5	-CH <sub>2</sub> -
29.8	-CH <sub>2</sub> -
22.9	-CH <sub>2</sub> -
14.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for **4-(Bromomethyl)heptane**.

Experimental data is available on SpectraBase.[\[1\]](#)[\[2\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
650-550	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry data for **4-(Bromomethyl)heptane** is available from the NIST Mass Spectrometry Data Center and on SpectraBase.<sup>[1][3]</sup> The predicted collision cross-section values for various adducts are also available.

Table 4: Mass Spectrometry Data

m/z	Interpretation
192/194	Molecular ion peak (M <sup>+</sup> , M+2 <sup>+</sup> ) due to bromine isotopes ( <sup>79</sup> Br/ <sup>81</sup> Br)
113	[M - Br] <sup>+</sup>
57	Butyl fragment [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (base peak)
43	Propyl fragment [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	Ethyl fragment [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic data for **4-(Bromomethyl)heptane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- **Sample Preparation:** A sample of **4-(Bromomethyl)heptane** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed for the specific probe and solvent.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired FID is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

- **Instrument Setup:** The FT-IR spectrometer with an ATR accessory is powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal is recorded.
- **Sample Application:** A small drop of liquid **4-(Bromomethyl)heptane** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The sample spectrum is acquired by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The spectrum is then baseline corrected and peak picked.

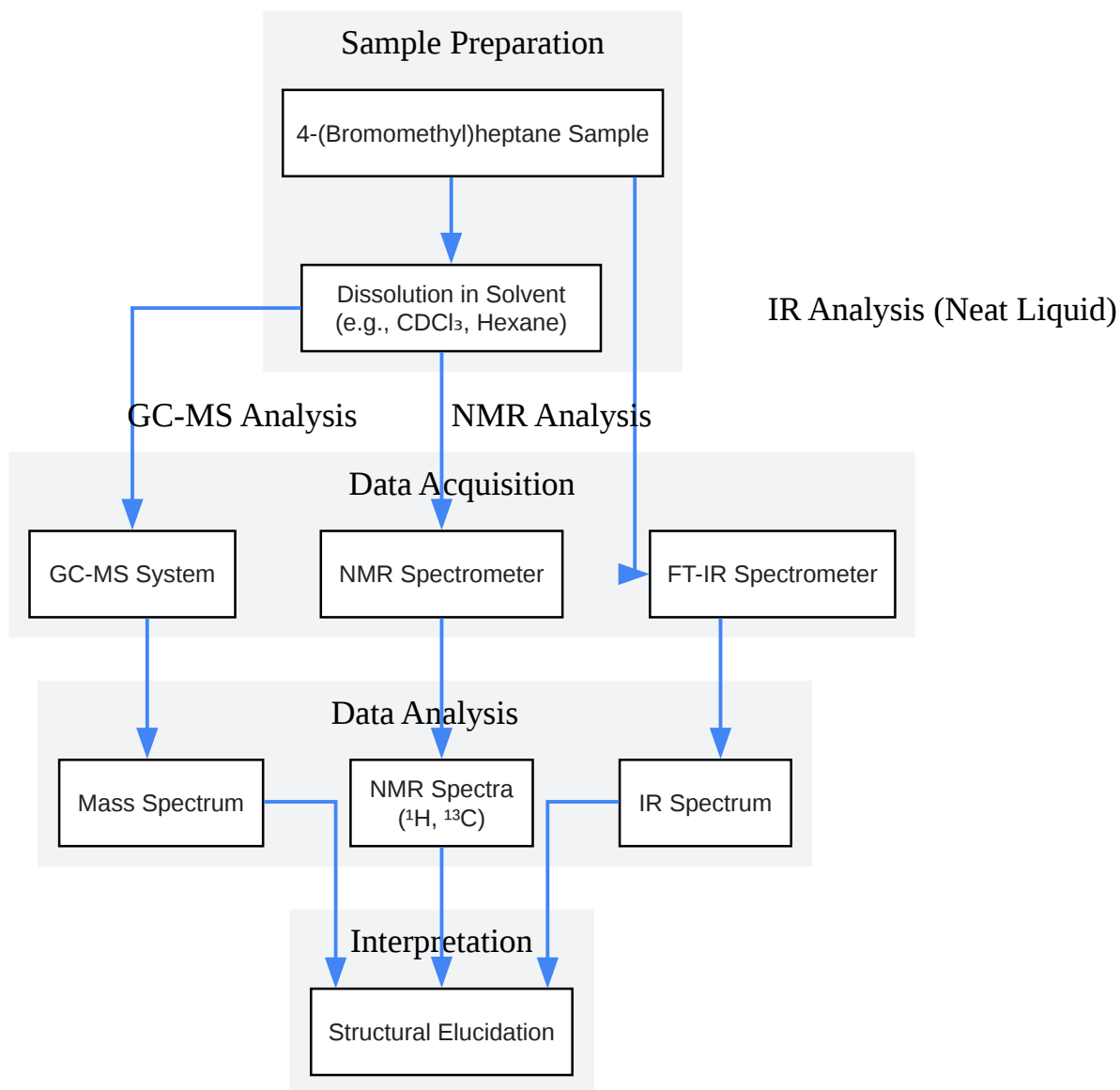
## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: A dilute solution of **4-(Bromomethyl)heptane** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC-MS System Setup:
  - Gas Chromatograph: A capillary column suitable for the separation of nonpolar compounds (e.g., a DB-5ms column) is installed. The oven temperature program is set to ramp from a low initial temperature to a final temperature to ensure good separation. The injector temperature and carrier gas (helium) flow rate are optimized.
  - Mass Spectrometer: The ion source and quadrupole analyzer are tuned. The mass spectrometer is set to scan a specific mass range (e.g.,  $m/z$  20-250).
- Injection and Data Acquisition: A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the GC. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.
- Data Analysis: The resulting chromatogram and mass spectra of the eluting peaks are analyzed. The mass spectrum of the peak corresponding to **4-(Bromomethyl)heptane** is compared to library spectra for identification.

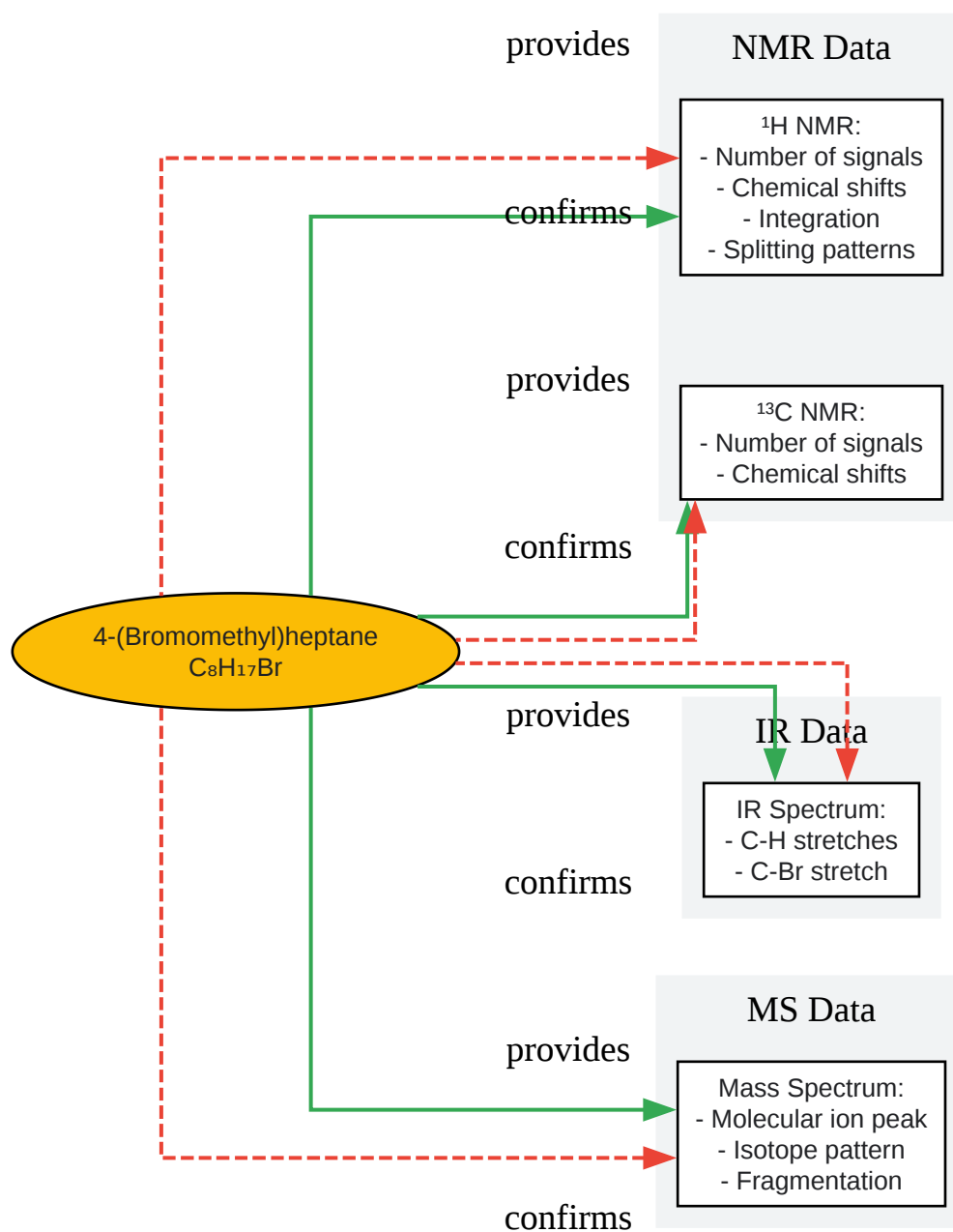
## Visualization of Experimental Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structural elucidation.



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Caption: General experimental workflow for the spectroscopic analysis of **4-(Bromomethyl)heptane**.



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Caption: Logical relationship of spectroscopic data for the structural elucidation of **4-(Bromomethyl)heptane**.

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## References

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- 2. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
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